6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide
Description
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, a carboxamide group at the 3rd position, and a 1-methylpyrrolidin-3-ylmethyl substituent
Properties
Molecular Formula |
C12H16FN3O |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16FN3O/c1-16-5-4-9(8-16)6-15-12(17)10-2-3-11(13)14-7-10/h2-3,7,9H,4-6,8H2,1H3,(H,15,17) |
InChI Key |
FYDPMYUUDTWNKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position of the pyridine ring using a fluorinating agent such as Selectfluor.
Carboxylation: Formation of the carboxamide group at the 3rd position through a carboxylation reaction using reagents like carbon dioxide and a suitable base.
Substitution: Introduction of the 1-methylpyrrolidin-3-ylmethyl group through a nucleophilic substitution reaction, typically using a pyrrolidine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and the carboxamide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable leaving groups and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-2-carboxamide: Similar structure with the carboxamide group at the 2nd position.
6-chloro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
6-fluoro-N-[(1-ethylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.
Uniqueness
6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide is unique due to the specific positioning of the fluorine atom and the 1-methylpyrrolidin-3-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
